molecular formula C10H6BrNO3 B2512013 6-bromo-3-formyl-1H-indole-2-carboxylic Acid CAS No. 893730-08-0

6-bromo-3-formyl-1H-indole-2-carboxylic Acid

Cat. No.: B2512013
CAS No.: 893730-08-0
M. Wt: 268.066
InChI Key: YGJUHWGIMPOPPF-UHFFFAOYSA-N
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Description

6-bromo-3-formyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO3. It belongs to the class of indole derivatives and has been studied extensively for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Derivative Formation : A pivotal application of 6-bromo-3-formyl-1H-indole-2-carboxylic acid and its derivatives is found in the synthesis of complex molecular structures. For example, the concise and regioselective synthesis strategy developed for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, showcasing its utility in constructing anti-inflammatory compounds like Herdmanine D. This method highlights the compound's role as a crucial scaffold for further functionalization into amide derivatives, indicating its importance in medicinal chemistry and drug design (P. Sharma et al., 2020).

Photolysis and Metabolite Production : Another significant application involves the formation of 6-bromo-1H-indole-3-carboxylic acid derivatives through photolysis of tryptophan, leading to the production of compounds like 6-formylindolo[3,2-b]carbazole (FICZ). These derivatives are not only potent AhR (Aryl hydrocarbon Receptor) activators but also serve as substrates for cytochrome P450 enzymes, highlighting their relevance in understanding environmental pollutants' mechanisms and the physiological roles of AhR (E. Wincent et al., 2009).

Photochromic Materials Development : Additionally, the synthesis of 6′-halo-substituted spiro[indoline-2,2′-2H- pyrano[3,2-h]quinolines] from derivatives like 5-bromo-8-hydroxyquinoline showcases the application in developing new photochromic materials. These materials' thermal and photo-induced isomerization properties are crucial for applications in molecular switches and data storage, indicating the broader implications of this compound in materials science (N. A. Voloshin et al., 2008).

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

6-bromo-3-formyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-5-1-2-6-7(4-13)9(10(14)15)12-8(6)3-5/h1-4,12H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJUHWGIMPOPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893730-08-0
Record name 6-bromo-3-formyl-1H-indole-2-carboxylic acid
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